molecular formula C17H17ClF3NO B5217119 2-[4-(trifluoromethoxy)benzyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride

2-[4-(trifluoromethoxy)benzyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B5217119
M. Wt: 343.8 g/mol
InChI Key: YITFZXXKDXNFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(trifluoromethoxy)benzyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of 2-[4-(trifluoromethoxy)benzyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes or receptors in the body. It may also interact with cellular membranes and alter their properties.
Biochemical and Physiological Effects
Studies have shown that 2-[4-(trifluoromethoxy)benzyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride has several biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. Additionally, this compound has been found to have anticancer properties and may be useful in the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-(trifluoromethoxy)benzyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride in lab experiments is its high purity and stability. It is also readily available and can be synthesized using various methods. However, one of the limitations of using this compound is its relatively high cost compared to other compounds with similar applications.

Future Directions

There are several future directions for the use of 2-[4-(trifluoromethoxy)benzyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride in scientific research. One potential direction is the development of new synthetic methods for this compound that are more cost-effective and environmentally friendly. Another direction is the exploration of its potential applications as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes.

Synthesis Methods

The synthesis of 2-[4-(trifluoromethoxy)benzyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride has been achieved using several methods. One of the most common methods involves the reaction of 4-(trifluoromethoxy)benzaldehyde with tetrahydroisoquinoline in the presence of a reducing agent and a catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound. Other methods include the use of palladium-catalyzed coupling reactions and the use of chiral auxiliary agents.

Scientific Research Applications

2-[4-(trifluoromethoxy)benzyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride has been found to have potential applications in scientific research. It has been used as a ligand in the synthesis of metal complexes for catalytic reactions. It has also been used as a fluorescent probe for the detection of metal ions in biological samples. Furthermore, this compound has shown promising results as a potential therapeutic agent for the treatment of various diseases.

properties

IUPAC Name

2-[[4-(trifluoromethoxy)phenyl]methyl]-3,4-dihydro-1H-isoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO.ClH/c18-17(19,20)22-16-7-5-13(6-8-16)11-21-10-9-14-3-1-2-4-15(14)12-21;/h1-8H,9-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITFZXXKDXNFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-(trifluoromethoxy)phenyl]methyl]-3,4-dihydro-1H-isoquinoline;hydrochloride

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